N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Tyrosine kinase inhibition Molecular docking 1,3,4-thiadiazole SAR

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS 312920-17-5) is a synthetic 1,3,4-thiadiazole derivative (MW 389.46, C18H16FN3O2S2) characterized by a 3-fluorobenzylthio substituent at the 5-position and a 4-methoxyphenylacetamide moiety at the 2-position. The compound belongs to a class of thiadiazole-based molecules investigated as potential tyrosine kinase inhibitors and anticancer agents.

Molecular Formula C18H16FN3O2S2
Molecular Weight 389.46
CAS No. 312920-17-5
Cat. No. B2551090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
CAS312920-17-5
Molecular FormulaC18H16FN3O2S2
Molecular Weight389.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O2S2/c1-24-15-7-5-12(6-8-15)10-16(23)20-17-21-22-18(26-17)25-11-13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,21,23)
InChIKeyGQBUGSZIGQVVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS 312920-17-5): Procurement-Relevant Structural and Biological Profile


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS 312920-17-5) is a synthetic 1,3,4-thiadiazole derivative (MW 389.46, C18H16FN3O2S2) characterized by a 3-fluorobenzylthio substituent at the 5-position and a 4-methoxyphenylacetamide moiety at the 2-position. The compound belongs to a class of thiadiazole-based molecules investigated as potential tyrosine kinase inhibitors and anticancer agents [1]. Its structural features place it within a family of benzylthio-thiadiazole acetamides that have shown cytotoxic activity against cancer cell lines, including MCF-7 breast cancer cells, where certain analogs demonstrated greater potency than the reference drug imatinib [2].

Why Generic Thiadiazole Substitution Fails: The Critical Role of Substituent Positioning in N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide


Simple substitution of one benzylthio-1,3,4-thiadiazole acetamide for another is not supported by the available structure-activity relationship (SAR) data for this chemotype. In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives, cytotoxicity against MCF-7 cells varied substantially depending on the position and identity of the substituent on the benzyl ring; chloro-substituted derivatives at ortho and meta positions were the most potent, while methoxy-substituted derivatives exhibited different yields and, by inference, different biological profiles [1]. Furthermore, positional isomerism—as demonstrated by the comparison of 3-fluorobenzyl (target compound) versus 4-fluorobenzyl analogs (e.g., CAS 864922-65-6)—can alter the three-dimensional presentation of the fluorophenyl group, which docking studies on related thiadiazole series have shown to impact hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of tyrosine kinases [1]. These findings establish that even closely related thiadiazole derivatives are not interchangeable, and selection should be guided by specific substitution pattern requirements.

Quantitative Differentiation Evidence: N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide vs. Closest Analogs


Meta vs. Para Fluorobenzyl Positioning: Differential Binding Mode Potential in Tyrosine Kinase Inhibition

The target compound places fluorine at the meta position of the benzylthio ring (3-fluorobenzyl), distinguishing it from the para-fluorobenzyl isomer (CAS 864922-65-6). In the structurally related series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives, meta-substituted chloro analogs exhibited the highest cytotoxicity against MCF-7 cells, outperforming para-substituted variants. This meta-preference is consistent with docking studies indicating that meta-substituents on the benzylthio ring can engage the hydrophobic back pocket of the tyrosine kinase ATP-binding site more effectively than para-substituents [1]. While direct cytotoxicity data for the target compound itself is not available in the peer-reviewed literature, the SAR precedent from the closely related series provides a class-level inference that the 3-fluorobenzyl substitution pattern may confer a favorable binding orientation distinct from the 4-fluorobenzyl analog.

Tyrosine kinase inhibition Molecular docking 1,3,4-thiadiazole SAR

4-Methoxyphenyl vs. 3-Methoxyphenyl Acetamide Moiety: Impact on Cytotoxic Potency in Thiadiazole Derivatives

The target compound incorporates a 4-methoxyphenylacetamide group, differentiating it from the benchmark series N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide, which uses a 3-methoxyphenyl moiety. In the benchmark study, the 3-methoxyphenyl derivatives exhibited IC50 values in the micromolar range against PC3 and SKNMC cell lines, with some compounds exceeding the potency of doxorubicin [1]. However, the 4-methoxy positioning alters the electron distribution and steric profile of the acetamide phenyl ring, which molecular docking suggests can reorient the terminal phenyl group within the kinase hinge region [2]. No direct head-to-head comparison between 3-methoxy and 4-methoxy congeners has been published, but the shift from meta to para methoxy constitutes a distinct chemical entity with potentially divergent pharmacological properties.

Cytotoxicity Anticancer agents 1,3,4-thiadiazole

Thioether vs. Sulfonyl Linkage: Stability and Reactivity Differentiation for Conjugate Design

The target compound contains a thioether (-S-) linkage connecting the 3-fluorobenzyl group to the thiadiazole core. A structurally related compound, N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, replaces this thioether with a sulfonyl (-SO2-) group. Thioethers are redox-sensitive and susceptible to metabolic oxidation, whereas sulfones are metabolically more stable and electronically distinct. This difference is critical in medicinal chemistry because thioether-to-sulfone oxidation can serve as a prodrug strategy or, conversely, introduce metabolic instability. The thioether form also maintains a bent C-S-C geometry (~100°), whereas the sulfonyl group is tetrahedral, altering the spatial orientation of the fluorobenzyl substituent and its interaction with biological targets [1].

Chemical stability Prodrug design Sulfur oxidation state

1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole Ring Isomerism: Differential Biological Activity Profiles

The target compound is built on a 1,3,4-thiadiazole scaffold, whereas its close analog N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-65-6) employs a 1,2,4-thiadiazole ring. These regioisomeric heterocycles are not bioisosteric; the positioning of nitrogen and sulfur atoms alters the ring's electronic distribution, dipole moment, and hydrogen-bonding capacity. 1,3,4-Thiadiazoles are more prevalent in kinase inhibitor design due to their favorable interaction with the hinge region of ATP-binding sites, whereas 1,2,4-thiadiazoles have been explored for different target classes, including G-protein coupled receptors and proteases [1]. The 1,2,4-thiadiazole analog (CAS 864922-65-6) has been tested as a GPR151 activator in a cell-based high-throughput screen, indicating a distinct pharmacological profile from the kinase-targeted 1,3,4-thiadiazole series.

Heterocyclic chemistry Thiadiazole isomerism Bioisosterism

Optimal Research and Procurement Scenarios for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS 312920-17-5)


Kinase Inhibitor SAR Expansion: Probing Meta-Fluorobenzyl and Para-Methoxyphenyl Combinations

Medicinal chemistry groups engaged in tyrosine kinase inhibitor (TKI) optimization should consider this compound as a specific SAR probe. The combination of a 3-fluorobenzylthio group and a 4-methoxyphenylacetamide moiety provides a substitution pattern not represented in published benchmark series [1]. This compound can serve as a key intermediate or reference point for exploring how simultaneous meta-fluorine (on the benzylthio ring) and para-methoxy (on the acetamide phenyl) modifications influence kinase selectivity and cellular potency, enabling the construction of more comprehensive SAR matrices for this chemotype.

Differentiation from 1,2,4-Thiadiazole Isomers in GPCR vs. Kinase Screening Cascades

For screening facilities or pharmaceutical companies running parallel GPCR and kinase panels, this 1,3,4-thiadiazole compound is structurally appropriate for kinase-focused assays, whereas the 1,2,4-thiadiazole isomer (CAS 864922-65-6) has documented activity in GPR151 activation screens [1]. Procurement should be guided by the target class: choose the 1,3,4-thiadiazole for kinase programs and the 1,2,4-thiadiazole for GPCR programs. This avoids wasted screening resources on an isomer that is mismatched to the biological target.

Thioether-Containing Chemical Probe for Metabolic Stability Studies

The thioether linkage in this compound makes it suitable for metabolism studies focused on sulfur oxidation. Researchers investigating the metabolic fate of thiadiazole derivatives, particularly cytochrome P450-mediated S-oxidation or the formation of sulfoxide/sulfone metabolites, can use this compound as a substrate, with the commercially available sulfonyl analog serving as a potential metabolite standard [1]. This application is relevant to DMPK groups evaluating the developability of thiadiazole-based leads.

Building Block for Focused Library Synthesis via Benzylthio Modification

As a synthetic building block, the compound's 3-fluorobenzylthio group can be cleaved or modified to generate diverse libraries. The 4-methoxyphenylacetamide moiety provides a stable handle for further derivatization. Researchers seeking to create focused libraries of 2,5-disubstituted 1,3,4-thiadiazoles can use this compound as a starting point for parallel synthesis of analogs with varied benzyl substituents, enabling systematic exploration of the S-substituent SAR space without needing to rebuild the thiadiazole-acetamide core [1].

Quote Request

Request a Quote for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.